3,5-dimethyl-N-(1,2,4-triazol-4-yl)benzamide
Overview
Description
3,5-dimethyl-N-(1,2,4-triazol-4-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 1,2,4-triazole ring and two methyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(1,2,4-triazol-4-yl)benzamide can be achieved through several methods. One common approach involves the reaction of 3,5-dimethylbenzoic acid with 1,2,4-triazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3,5-dimethyl-N-(1,2,4-triazol-4-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as aromatase, which plays a role in the biosynthesis of estrogens. By inhibiting this enzyme, the compound can reduce the proliferation of estrogen-dependent cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1,2,4-triazole: A related compound with similar structural features but lacking the benzamide moiety.
N-(1,2,4-triazol-4-yl)benzamide: Similar to the target compound but without the methyl groups at the 3 and 5 positions.
Uniqueness
3,5-dimethyl-N-(1,2,4-triazol-4-yl)benzamide is unique due to the presence of both the 1,2,4-triazole ring and the benzamide core, along with the methyl substitutions. These structural features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
3,5-dimethyl-N-(1,2,4-triazol-4-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-8-3-9(2)5-10(4-8)11(16)14-15-6-12-13-7-15/h3-7H,1-2H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRUSCFEOISYNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NN2C=NN=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001330933 | |
Record name | 3,5-dimethyl-N-(1,2,4-triazol-4-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001330933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47200372 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
700856-38-8 | |
Record name | 3,5-dimethyl-N-(1,2,4-triazol-4-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001330933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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